molecular formula C20H16N2O B12224991 1-benzyl-2-phenyl-1H-indazol-3(2H)-one

1-benzyl-2-phenyl-1H-indazol-3(2H)-one

Cat. No.: B12224991
M. Wt: 300.4 g/mol
InChI Key: WISZIYPRRZFMBI-UHFFFAOYSA-N
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Description

1-benzyl-2-phenyl-1H-indazol-3(2H)-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-phenyl-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl hydrazine with benzylideneacetophenone in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-phenyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-benzyl-2-phenyl-1H-indazol-3(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-phenyl-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-2-methyl-1H-indazol-3(2H)-one
  • 1-benzyl-2-methyl-1H-indazol-3(2H)-one
  • 1-phenyl-2-phenyl-1H-indazol-3(2H)-one

Uniqueness

1-benzyl-2-phenyl-1H-indazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-benzyl-2-phenylindazol-3-one

InChI

InChI=1S/C20H16N2O/c23-20-18-13-7-8-14-19(18)21(15-16-9-3-1-4-10-16)22(20)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

WISZIYPRRZFMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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